molecular formula C12H16O4 B2645836 2-Methoxy-2-methyl-3-phenylmethoxypropanoic acid CAS No. 2023893-57-2

2-Methoxy-2-methyl-3-phenylmethoxypropanoic acid

Cat. No. B2645836
CAS RN: 2023893-57-2
M. Wt: 224.256
InChI Key: VVGMQGJZFTVIPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-2-methyl-3-phenylmethoxypropanoic acid, also known as MPPA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPPA belongs to the family of arylpropionic acid derivatives, which are known for their anti-inflammatory and analgesic properties.

Scientific Research Applications

Highly Selective Formation of Unsaturated Esters

The study by Magro et al. (2010) explores the methoxycarbonylation of phenylethyne catalysed by palladium complexes, leading to the formation of methyl cinnamate with high activity and regioselectivity. This reaction is crucial for producing unsaturated esters or α,ω-diesters, serving as intermediates in chemical synthesis (Magro et al., 2010).

Synthesis of Carbohydrates

Montgomery, Pirrung, and Heathcock (1990) describe the aldol reactions involving methyl 2-methoxypropanoate, contributing to the synthesis of L-cladinose, a significant component in carbohydrate chemistry (Montgomery, Pirrung, & Heathcock, 1990).

General Synthesis of 2-Alkoxy-2-phenylpropanoic Acids

Monk et al. (2008) discuss a two-step synthesis of various 2-alkoxy-2-phenylpropanoic acids, integral in various chemical syntheses and industrial applications (Monk et al., 2008).

Applications in Biochemistry and Medicine

Therapeutic and Nutraceutical Applications

Płowuszyńska and Gliszczyńska (2021) investigate p-methoxycinnamic acid (p-MCA), closely related in structure to 2-Methoxy-2-methyl-3-phenylmethoxypropanoic acid, outlining its wide range of biologically useful properties. This compound is significant in therapeutic and nutraceutical applications due to its antidiabetic, anticancer, antimicrobial, hepato-, and neuroprotective activities (Płowuszyńska & Gliszczyńska, 2021).

Neuroprotective Phenylpropanoid Esters

Kim and Kim (2000) isolated phenylpropanoid esters from Scrophularia buergeriana, demonstrating significant protective effects against glutamate-induced neurodegeneration. These findings highlight the potential therapeutic applications of phenylpropanoid derivatives in neuroprotective medicine (Kim & Kim, 2000).

Applications in Industrial Processes

Synthesis of PPARpan Agonist

Guo et al. (2006) describe the synthesis of a potent PPARpan agonist, involving the formation of 2-(4-methoxyphenyl)piperazin-1-yl]methyl}-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)thio]phenoxy}-2-methylpropanoic acid. This synthesis is integral in the production of drugs targeting PPAR, a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes (Guo et al., 2006).

properties

IUPAC Name

2-methoxy-2-methyl-3-phenylmethoxypropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-12(15-2,11(13)14)9-16-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVGMQGJZFTVIPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COCC1=CC=CC=C1)(C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-2-methyl-3-phenylmethoxypropanoic acid

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